molecular formula C8H5Br2FO2 B13491989 2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid

2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid

Katalognummer: B13491989
Molekulargewicht: 311.93 g/mol
InChI-Schlüssel: NSEGGQIJRVZYIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, bromomethyl, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 4-fluorobenzoic acid to introduce the bromine atom at the 2-position. This is followed by a bromomethylation reaction to add the bromomethyl group at the 5-position. The reactions are usually carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and bromomethylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bromomethyl group can undergo further chemical modifications, allowing the compound to act as a versatile intermediate in synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 5-Bromo-2-fluorobenzoic acid

Uniqueness

2-Bromo-5-(bromomethyl)-4-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a bromomethyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H5Br2FO2

Molekulargewicht

311.93 g/mol

IUPAC-Name

2-bromo-5-(bromomethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C8H5Br2FO2/c9-3-4-1-5(8(12)13)6(10)2-7(4)11/h1-2H,3H2,(H,12,13)

InChI-Schlüssel

NSEGGQIJRVZYIX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1C(=O)O)Br)F)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.